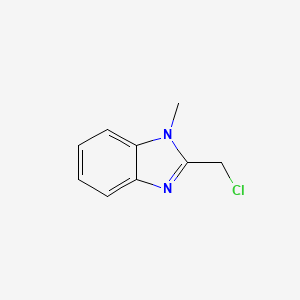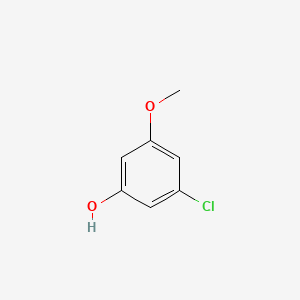
3-Chloro-5-methoxyphenol
概要
説明
3-Chloro-5-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da . It is an off-white crystalline powder .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The atomic orbital HOMO and LUMO compositions for 3-Chloro-5-methoxyphenol have been studied .Physical And Chemical Properties Analysis
3-Chloro-5-methoxyphenol has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±20.0 °C at 760 mmHg, and a flash point of 114.2±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.66 .科学的研究の応用
Chemical Properties
“3-Chloro-5-methoxyphenol” is a chemical compound with the CAS Number: 65262-96-6 . It has a molecular weight of 158.58 and its IUPAC name is 3-chloro-5-methoxyphenol . It is a white to yellow solid at room temperature .
Storage and Safety
It is shipped at room temperature . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statement P261 .
Sorption Processes
The chemical structure of phenols, including “3-Chloro-5-methoxyphenol”, influences sorption processes . The properties of phenols, such as melting and boiling points, solubility in water, pKa, and Log P, are affected by activating and deactivating substituents . This knowledge is used to understand interactions with commonly used sorbents like chemically modified silicas, polymers, and porous carbons .
Preparation of Substituted Amides
“3-Chloro-5-methoxyphenol” plays a crucial role in the preparation of substituted amides . These amides act as antagonists and/or inverse agonists of the cannabinoid-1 receptor . They are also used in the preparation of substituted N-(arylmethyl)aryloxy arylcarboxamide and heteroarylcarboxamide antagonists for the PGE2 receptor EP4 . These compounds are used in the treatment of pain, inflammation, osteoarthritis, and rheumatoid arthritis .
Enantioseparations in Chromatography
Cellulose-based chiral stationary phases (CSPs), which include “3-Chloro-5-methoxyphenol”, are widely used for enantioseparations in high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), nano-liquid chromatography, and capillary electrochromatography (CEC) .
Synthesis of β-cyclodextrin-bonded CSP
A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been synthesized . This CSP has been successfully applied in HPLC under normal-phase, reversed-phase, and polar organic mobile phase conditions .
Safety and Hazards
3-Chloro-5-methoxyphenol may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .
将来の方向性
M-Aryloxy phenols, a group that includes 3-Chloro-5-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups that impart specific properties of these compounds .
特性
IUPAC Name |
3-chloro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215577 | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19776 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-5-methoxyphenol | |
CAS RN |
65262-96-6 | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 3-Chloro-5-methoxyphenol?
A1: Researchers utilized both Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of CMOP []. This data was then compared to theoretically calculated frequencies derived from Density Functional Theory (DFT) calculations. This comparison helps validate the accuracy of computational methods in predicting the vibrational behavior of the molecule.
Q2: Beyond spectroscopic analysis, what other computational studies were performed on 3-Chloro-5-methoxyphenol?
A2: The research delved into various computational aspects of CMOP. This included:
- Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electrons within the molecule, offering insights into its stability and potential for hyperconjugative interactions [].
Q3: How is 3-Chloro-5-methoxyphenol utilized in organic synthesis?
A3: The provided research highlights the use of CMOP as a building block in the synthesis of N-ethyl-3-(3-chloro-5-methoxy-phenoxy)-benzamide []. This compound, synthesized via a copper-catalyzed reaction with N-ethyl-3-bromobenzamide, belongs to a class of benzamide derivatives known for their herbicidal properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



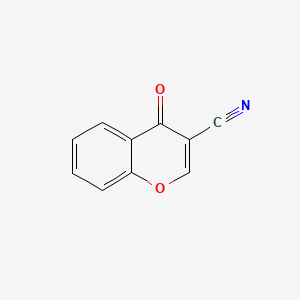
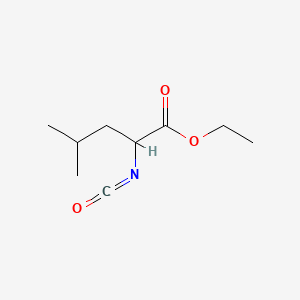
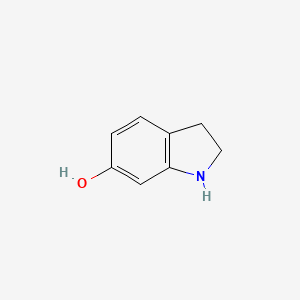
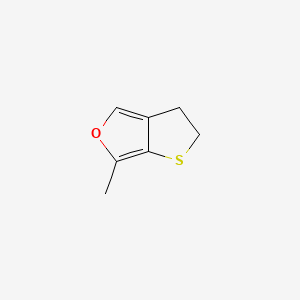

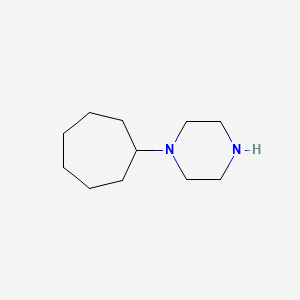
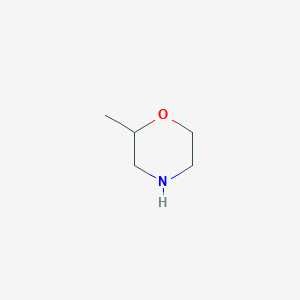



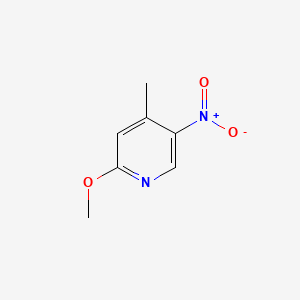
![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)
